molecular formula C11H15ClF3N3O B2710027 2-(1-Aminocyclohexyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 1334149-29-9

2-(1-Aminocyclohexyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B2710027
CAS No.: 1334149-29-9
M. Wt: 297.71
InChI Key: STTNXDQXSFNMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Aminocyclohexyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminocyclohexyl group and a trifluoromethyl group attached to a dihydropyrimidinone core.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-aminocyclohexane and trifluoromethylated intermediates.

  • Reaction Steps: The key steps involve the formation of the dihydropyrimidinone ring through cyclization reactions.

  • Conditions: The reactions are usually carried out under acidic conditions, often using hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Scale-Up: The synthesis is scaled up using reactors that allow for precise control of temperature and pressure.

  • Purification: The product is purified through crystallization or other suitable methods to achieve high purity.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies, helping to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(1-Aminocyclohexyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-(1-Aminocyclohexyl)acetic acid: This compound shares the aminocyclohexyl group but lacks the trifluoromethyl group.

  • 3,4-Dihydropyrimidin-4-one derivatives: These compounds have similar core structures but differ in their substituents.

Uniqueness: 2-(1-Aminocyclohexyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride is unique due to the presence of both the aminocyclohexyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-aminocyclohexyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O.ClH/c12-11(13,14)7-6-8(18)17-9(16-7)10(15)4-2-1-3-5-10;/h6H,1-5,15H2,(H,16,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTNXDQXSFNMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=CC(=O)N2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.